4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the reaction of 4-chloro-3-(difluoromethyl)phenyl isocyanate with appropriate precursors under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share structural similarities but differ in the number of fluorine atoms.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of chloro, difluoromethyl, and methyl groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
2484774-19-6 |
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Molecular Formula |
C5H6ClF2N3 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H6ClF2N3/c1-11-5(9)2(6)3(10-11)4(7)8/h4H,9H2,1H3 |
InChI Key |
NOHJETOKAFGSFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)Cl)N |
Origin of Product |
United States |
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